2-Amino-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one
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Overview
Description
2-Amino-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one is a heterocyclic compound that contains a thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one typically involves the condensation of 2-aminothiazole with 4-hydroxybenzaldehyde. The reaction is carried out in ethanol under reflux conditions for 3-4 hours . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives, depending on the reagents used.
Scientific Research Applications
2-Amino-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one involves its interaction with various molecular targets. The compound can inhibit bacterial enzymes by binding to their active sites, thereby preventing the synthesis of essential biomolecules . It may also induce oxidative stress in microbial cells, leading to cell death. The exact pathways and molecular targets can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A precursor in the synthesis of various thiazole derivatives with antimicrobial properties.
4-Hydroxybenzaldehyde: A key reagent in the synthesis of Schiff bases and other heterocyclic compounds.
Thiazolidine: A reduced form of thiazole with different biological activities.
Uniqueness
2-Amino-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one is unique due to its specific structure, which combines the thiazole ring with a hydroxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in medicinal chemistry and drug development .
Properties
IUPAC Name |
2-amino-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c11-10-12-9(14)8(15-10)5-6-1-3-7(13)4-2-6/h1-5,13H,(H2,11,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHQCJILTOVLHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N=C(S2)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20334359 |
Source
|
Record name | Mirin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20334359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
299953-00-7 |
Source
|
Record name | Mirin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20334359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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